molecular formula C16H17Cl2NO2 B1437555 N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline CAS No. 1040686-73-4

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline

Cat. No.: B1437555
CAS No.: 1040686-73-4
M. Wt: 326.2 g/mol
InChI Key: LLJHXIFEOPZJGK-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dichlorobenzyl group and a methoxyethoxy group attached to the aniline core

Scientific Research Applications

Chemistry:

    Catalysis: N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development and biochemical research.

Medicine:

    Pharmaceuticals: Due to its structural features, this compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline typically begins with 3,5-dichlorobenzyl chloride and 3-(2-methoxyethoxy)aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,5-dichlorobenzyl chloride is added to a solution of 3-(2-methoxyethoxy)aniline in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, etc.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(3,5-Dichlorobenzyl)-3-(2-ethoxyethoxy)aniline
  • N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)phenol
  • N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., ethoxyethoxy vs. methoxyethoxy) can significantly impact the compound’s physical and chemical properties.
  • Reactivity: Variations in substituents can alter the reactivity and types of reactions the compound can undergo.
  • Applications: While similar compounds may share some applications, specific structural features can make N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline unique in its efficacy and suitability for particular uses.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJHXIFEOPZJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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